molecular formula C17H20N2O3S B14805496 2-{[(2,5-Dimethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide

2-{[(2,5-Dimethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide

Cat. No.: B14805496
M. Wt: 332.4 g/mol
InChI Key: WQYGOKQMBZWPAD-UHFFFAOYSA-N
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Description

2-{[(2,5-Dimethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry

Preparation Methods

The synthesis of 2-{[(2,5-Dimethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide involves several steps. One common method includes the condensation reaction of 2,5-dimethylphenol with chloroacetic acid to form 2,5-dimethylphenoxyacetic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acyl chloride, which is subsequently reacted with 4,5-dimethylthiophene-3-carboxamide in the presence of a base to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-{[(2,5-Dimethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

2-{[(2,5-Dimethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(2,5-Dimethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

When compared to other thiophene derivatives, 2-{[(2,5-Dimethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide stands out due to its unique structural features and potential applications. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of this compound .

Properties

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

2-[[2-(2,5-dimethylphenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxamide

InChI

InChI=1S/C17H20N2O3S/c1-9-5-6-10(2)13(7-9)22-8-14(20)19-17-15(16(18)21)11(3)12(4)23-17/h5-7H,8H2,1-4H3,(H2,18,21)(H,19,20)

InChI Key

WQYGOKQMBZWPAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=C(C(=C(S2)C)C)C(=O)N

Origin of Product

United States

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